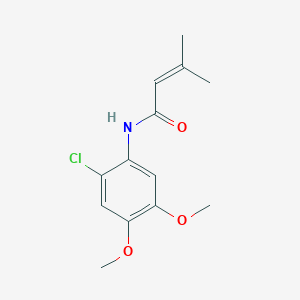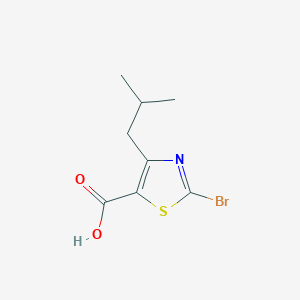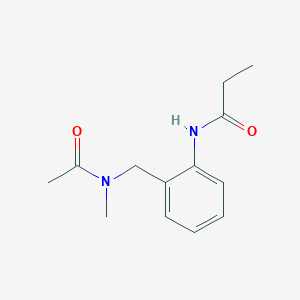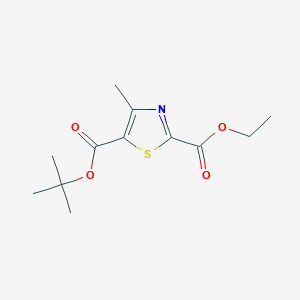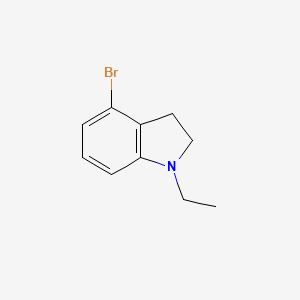
4-Bromo-1-ethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethylindoline is a chemical compound belonging to the indoline family, characterized by the presence of a bromine atom at the fourth position and an ethyl group at the nitrogen atom. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethylindoline can be achieved through various methods. One common approach involves the bromination of 1-ethylindoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-ethylindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the indoline ring to indoline.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Formation of various substituted indoline derivatives.
Oxidation Reactions: Formation of indole derivatives.
Reduction Reactions: Formation of reduced indoline or dehalogenated products.
Scientific Research Applications
4-Bromo-1-ethylindoline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethylindoline involves its interaction with various molecular targets and pathways. The bromine atom and the indoline ring play crucial roles in its reactivity and biological activity. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
4-Bromoindoline: Similar structure but lacks the ethyl group at the nitrogen atom.
1-Ethylindoline: Similar structure but lacks the bromine atom at the fourth position.
4-Chloro-1-ethylindoline: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness: 4-Bromo-1-ethylindoline is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
4-bromo-1-ethyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H12BrN/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-5H,2,6-7H2,1H3 |
InChI Key |
FLLJMQBMNBYZND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


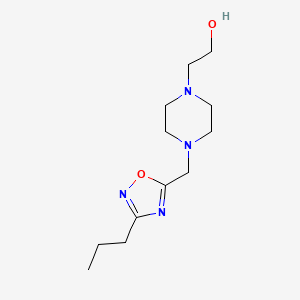
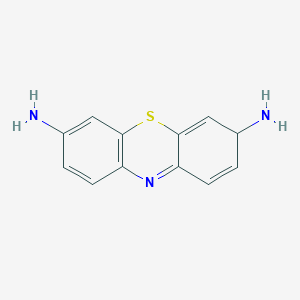
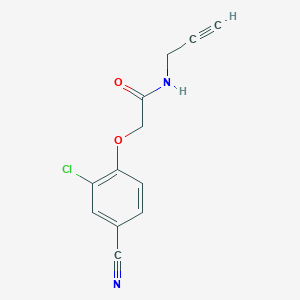
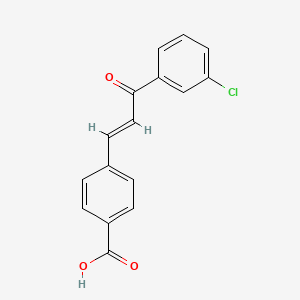
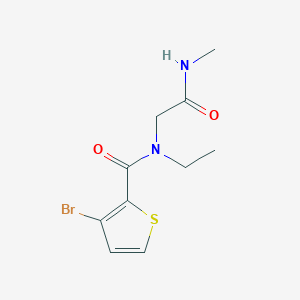
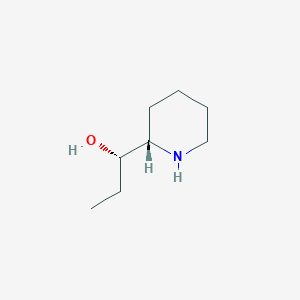
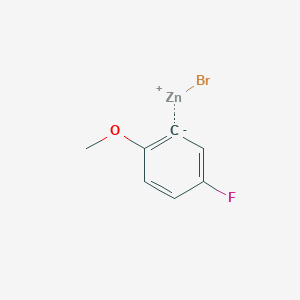
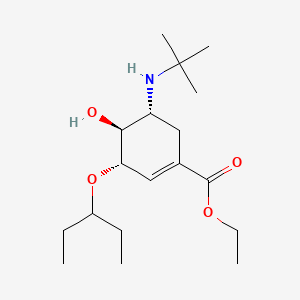
![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)
![2-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900396.png)
